![molecular formula C19H21N5O5S B2741570 2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-14-7](/img/structure/B2741570.png)

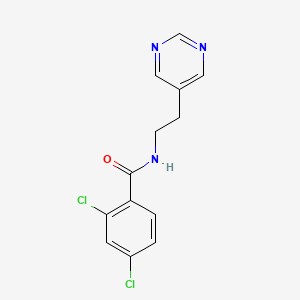

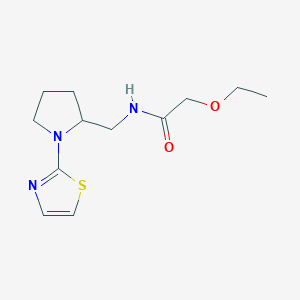

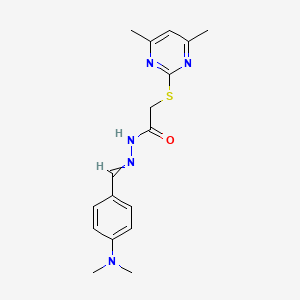

2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

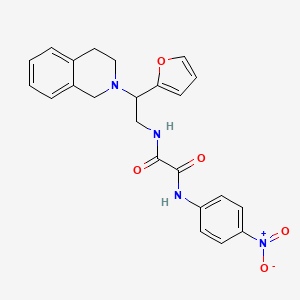

Anticancer and Antidiabetic Applications

The compound is involved in the development of novel series of spirothiazolidines, showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, it has demonstrated higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, suggesting potential antidiabetic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Structural Elucidation in Drug Development

The compound's structure has been elucidated to explore its potential as an antitubercular drug candidate. The study on its structural characteristics has contributed to understanding the drug's behavior and interactions, which is crucial in the development of effective antitubercular therapies (Richter, Patzer, Goddard, Lingnau, Imming, & Seidel, 2022).

Chemical Synthesis and Reactivity

Research into the compound's chemical synthesis and reactivity has led to the development of novel spirocyclic thiazolidin-4-ones. These compounds have been evaluated for their potential as epidermal growth factor receptor inhibitors, showing promising results in inhibiting cancer cell growth, especially against MCF-7 cell lines (Fleita, Sakka, & Mohareb, 2013).

Antimicrobial Activities

The compound has been a part of studies focusing on the synthesis of new derivatives with potent antimicrobial properties. These studies have contributed to identifying compounds with marked inhibition against various pathogenic bacteria and fungi, indicating its potential in developing new antimicrobial agents (Sanjeeva Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).

Antioxidant and Anticancer Properties

Investigations into the compound's antioxidant properties have shown that derivatives of this compound exhibit significant antioxidant activity, comparable to standard antioxidants. Furthermore, these compounds have demonstrated cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes that are essential for bacterial growth and multiplication .

Mode of Action

The compound works by interacting with its target enzyme, leading to a blockage of the enzyme’s action . This blockage prevents the bacteria from growing and multiplying, thereby inhibiting the progression of the disease .

Biochemical Pathways

It is known that the compound interferes with the synthesis of an important component of the bacterial cell wall . This interference disrupts the normal functioning of the bacteria, leading to their eventual death or inhibition of growth .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . This leads to a decrease in the number of bacteria in the body, thereby alleviating the symptoms of the disease and promoting recovery .

properties

IUPAC Name |

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5S/c1-12-20-18-23(21-12)17(25)16(30-18)15(13-2-4-14(5-3-13)24(26)27)22-8-6-19(7-9-22)28-10-11-29-19/h2-5,15,25H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTIUXHBPJSXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC5(CC4)OCCO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)

![1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B2741499.png)

![4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2741502.png)

![1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2741509.png)